1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-chloroethanone
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Overview
Description
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-chloroethanone is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-chloroethanone typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 2-chloroethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified using techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-chloroethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde .
Scientific Research Applications
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-chloroethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol
- 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol
- 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
Comparison: 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-chloroethanone is unique due to the presence of the chloroethanone moiety, which imparts distinct reactivity and potential for further functionalization. In contrast, similar compounds may lack this functional group, resulting in different chemical and biological properties .
Properties
Molecular Formula |
C6H8ClN3O |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
1-(3-amino-5-methylpyrazol-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C6H8ClN3O/c1-4-2-5(8)9-10(4)6(11)3-7/h2H,3H2,1H3,(H2,8,9) |
InChI Key |
NGTCYXPBGCDELP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCl)N |
Origin of Product |
United States |
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